molecular formula C3H8O4S.Na B213099 Acetone sodium bisulfite CAS No. 540-92-1

Acetone sodium bisulfite

Cat. No. B213099
CAS RN: 540-92-1
M. Wt: 162.14 g/mol
InChI Key: YNJORDSKPXMABC-UHFFFAOYSA-M
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Description

Acetone Sodium Bisulfite, also known as Sodium 2-hydroxy-2-propanesulfonate , is a chemical compound with the molecular formula C3H7NaO4S . It is a white powder used in photography, the manufacture of pure acetone, dyeing and printing textiles, and in organic syntheses .


Molecular Structure Analysis

The molecular structure of Acetone Sodium Bisulfite consists of a carbon atom double-bonded to an oxygen atom (carbonyl group), and a sodium atom bonded to a sulfate group . The molecular weight is approximately 162.14 Da .


Chemical Reactions Analysis

Acetone Sodium Bisulfite can react with aldehydes and ketones to form addition products . When acetone is added to a saturated sodium bisulfite solution, they undergo an addition reaction to form a white addition product .


Physical And Chemical Properties Analysis

Acetone Sodium Bisulfite is a white powder with a melting point of over 300°C . It has a molecular weight of 162.14 . The compound is soluble in water .

Scientific Research Applications

Use in Organic Chemistry

Acetone sodium bisulfite is used in organic chemistry as a nucleophile in the addition to carbonyl compounds .

Summary of the Application

When acetone is treated with sodium bisulfite, a compound is formed through a nucleophilic addition reaction . This reaction is reversible using dilute acid, which makes it very handy for purification purposes .

Method of Application

The method involves the addition of sodium bisulfite to acetone. The compound formed is a result of a nucleophilic addition reaction .

Results or Outcomes

The outcome of this reaction is the formation of a new compound. The exact structure and properties of this compound would depend on the specific conditions of the reaction .

Use in Chemical Stability and Purification

Bisulfite adducts, such as Acetone sodium bisulfite, are known to confer chemical stability to the parent aldehyde and exhibit desirable physical properties such as crystallinity, facilitating their use in isolation and purification techniques .

Summary of the Application

Aldehyde bisulfite adducts derived from unstable parent aldehydes can reductively alkylate in a direct fashion with a variety of amines using 2-picoline borane as the reducing agent and a protic solvent (MeOH) .

Method of Application

The method involves the direct reductive amination of aldehyde bisulfite adducts using 2-picoline borane as the reducing agent and a protic solvent (MeOH) .

Results or Outcomes

The method was successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .

Safety And Hazards

Acetone Sodium Bisulfite may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .

properties

IUPAC Name

sodium;2-hydroxypropane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJORDSKPXMABC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883431
Record name 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetone sodium bisulfite

CAS RN

540-92-1
Record name Acetone sodium bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanesulfonic acid, 2-hydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hydroxypropane-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.966
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETONE SODIUM BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47VY054OXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
HA Essawy, AS Badran… - Polymer-Plastics …, 2007 - Taylor & Francis
… Emulsion polymerization of vinylacetate (VAc) was carried out at different temperatures (60–80C) using acetone sodium bisulfite as initiator in the absence and presence of untreated as …
Number of citations: 4 www.tandfonline.com
AS Badran, AM Ramadan, AB Moustafa… - Journal of applied …, 1993 - Wiley Online Library
… was obtained using acetone sodium bisulfite as the adduct … propyl ketone, and acetone sodium bisulfite adducts to 0.54,… propyl ketone, and acetone sodium bisulfite, respectively. In our …
Number of citations: 11 onlinelibrary.wiley.com
KA Shaffei, MMH Ayoub, MN Ismail, AS Badran - European polymer journal, 1998 - Elsevier
… Also, it was found that the rate of emulsion polymerization decreases in the following order: acetone sodium bisulfite (AcSBS) > methyl propyl ketone sodium bisulfite (MpKSBS) > octyl …
Number of citations: 29 www.sciencedirect.com
MA Abd El-Ghaffar, AS Badran… - Journal of Elastomers …, 1992 - journals.sagepub.com
… potassium persulfate with acetone sodium bisulfite as the redox pair initiation system [10-11]… with BuA using potassium persulfate and acetone-sodium bisulfite as a redox pair initiation …
Number of citations: 5 journals.sagepub.com
MMH Ayoub, SM Shendy, AS Badran - Polymer, 1994 - Elsevier
… The aim of the present work is to study the kinetics and mechanism of emulsion polymerization of vinyl propionate using potassium persulfate with acetonesodium bisulfite as a newly …
Number of citations: 2 www.sciencedirect.com
KA Shaffei, AB Moustafa… - Journal of applied …, 2008 - Wiley Online Library
… Acetone sodium bisulfite (ASBS) was prepared by the addition of acetone to a supersaturated solution of sodium bisulfite (SBS) in water (ca. 25 g of SBS in 200 mL of water); the product…
Number of citations: 11 onlinelibrary.wiley.com
KA Shaffie, AB Moustafa, ES Mohamed… - Journal of Polymer …, 1997 - Wiley Online Library
… persulfate cations such as potassium persulfate (PPS), sodium persulfate (SPS), and ammonium persulfate (APS); each of them was coupled with developed acetone sodium bisulfite …
Number of citations: 20 onlinelibrary.wiley.com
VD Gupta - Analytical letters, 1988 - Taylor & Francis
… required only when assaying either 1% i soetharine hydrochloride inhalation solutions or solutions prepared from these inhalations (see text) which contained acetone sodium bisulfite …
Number of citations: 1 www.tandfonline.com
MA ABD EL-GHAFFAR, AS BADRAN, SMM SHENDY - researchgate.net
… potassium persulfate with acetone sodium bisulfite as the redox pair initiation system [10-11]… with BuA using potassium persulfate and acetone-sodium bisulfite as a redox pair initiation …
Number of citations: 0 www.researchgate.net
OK Kim, JR Griffith - Journal of Polymer Science: Polymer …, 1975 - Wiley Online Library
Recently there has been increasing interest in micellar effects on organic reactions. In most cases, detergent micelles are not directly involved in the reaction but affect the reactivity of a …
Number of citations: 1 onlinelibrary.wiley.com

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